molecular formula C16H17BrN6O3 B4338126 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE

3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE

Cat. No.: B4338126
M. Wt: 421.25 g/mol
InChI Key: AEUBPLUZJKFYLY-UHFFFAOYSA-N
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Description

3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a bromopyrazole, a morpholine, and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the individual components. The morpholine and benzoxadiazole components are then introduced through a series of coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions and yield optimization. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .

Mechanism of Action

The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine and benzoxadiazole moieties enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6O3/c17-11-9-18-23(10-11)4-3-14(24)19-12-1-2-13(16-15(12)20-26-21-16)22-5-7-25-8-6-22/h1-2,9-10H,3-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUBPLUZJKFYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)CCN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
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3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
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3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
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3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
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3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
Reactant of Route 6
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3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE

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